molecular formula C17H17BrN2O B5149679 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide

1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide

Cat. No.: B5149679
M. Wt: 345.2 g/mol
InChI Key: SJTNLWDBAAVUOY-UHFFFAOYSA-N
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Description

1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its promising effects in various biomedical studies, particularly in the treatment of cancer, neurodegenerative diseases, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalytic systems and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide has been extensively studied for its potential use in various biomedical applications. The compound has shown promising effects in:

    Cancer Treatment: It has demonstrated low toxicity and high selectivity for cancer cells.

    Neurodegenerative Diseases: The compound has potential therapeutic applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.

    Inflammation: It inhibits the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.

Mechanism of Action

The exact mechanism of action of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is not fully understood. studies suggest that the compound may exert its effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound also induces the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1.

Comparison with Similar Compounds

1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is unique due to its specific structure and biological activity. Similar compounds include:

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.

    Imidazole-containing compounds: These compounds also have therapeutic potential and are used in the treatment of various diseases.

Properties

IUPAC Name

1-[4-(3-imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.BrH/c1-12(20)13-6-8-16(9-7-13)19-11-15-5-3-2-4-14(15)10-17(19)18;/h2-9,18H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNLWDBAAVUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3CC2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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